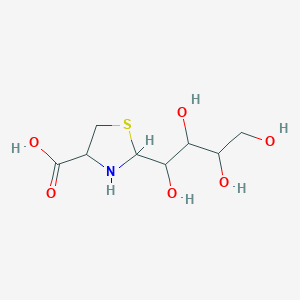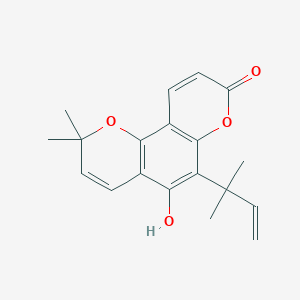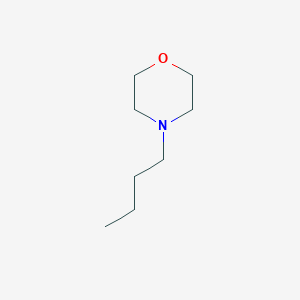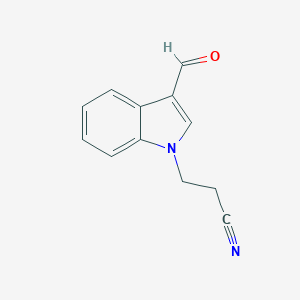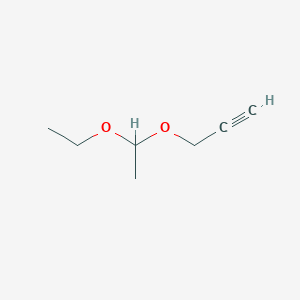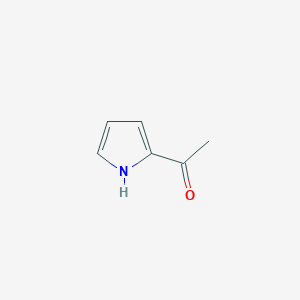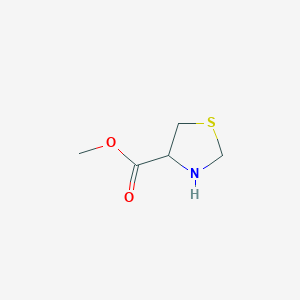
Methyl thiazolidine-4-carboxylate
Vue d'ensemble
Description
“Methyl thiazolidine-4-carboxylate” is a chemical compound with the linear formula C5H9NO2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
The synthesis of thiazolidine derivatives has been a subject of extensive research. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were synthesized using a one-pot route from L-cysteine methyl ester hydrochloride, acyl chloride, and ketones .Molecular Structure Analysis
The molecular structure of “Methyl thiazolidine-4-carboxylate” involves a thiazolidine ring, which is a five-membered heterocyclic compound. The presence of sulfur enhances their pharmacological properties . The structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis
“Methyl thiazolidine-4-carboxylate” has a molecular weight of 147.2, a boiling point of 239 degrees Celsius, and a density of 1.208 .Applications De Recherche Scientifique
Safener Activity in Agriculture
Methyl thiazolidine-4-carboxylate derivatives have been used as safeners in agriculture . These compounds protect crops like maize from injury caused by herbicides such as chlorimuron-ethyl . They increase the ALS (Acetolactate synthase) activity of maize that is inhibited by the herbicide .
Anticancer Activity
Thiazolidin-4-one derivatives, which include Methyl thiazolidine-4-carboxylate, have shown significant anticancer activities . They have been the subject of extensive research in cancer therapeutics . These compounds have demonstrated considerable potential as anticancer agents by inhibiting various enzymes and cell lines .
Antioxidant Activity
Certain Methyl thiazolidine-4-carboxylate derivatives have shown prominent antioxidant activity . For example, the compound with a (furan-2-ylmethyl)imino substituent has shown significant results compared to the reference drug .
Synthesis of Novel Compounds
Methyl thiazolidine-4-carboxylate is used in the synthesis of novel compounds . A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . The compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .
Chemical Properties and Applications
Methyl thiazolidine-4-carboxylate is used in the study of chemical properties and applications of 2 . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .
Green and Nanomaterial-based Synthesis
Methyl thiazolidine-4-carboxylate is used in green and nanomaterial-based synthesis routes of thiazolidin-4-ones . These routes have been developed by researchers to get various thiazolidin-4-one derivatives .
Safety and Hazards
“Methyl thiazolidine-4-carboxylate” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mécanisme D'action
Target of Action
Methyl thiazolidine-4-carboxylate, also known as methyl 1,3-thiazolidine-4-carboxylate, is a compound that has been studied for its potential biological activities It’s known that thiazolidine derivatives have been explored for their safener activity, which involves protecting plants from herbicide injury . In this context, these compounds have been shown to increase the acetolactate synthase (ALS) activity of maize inhibited by the herbicide chlorimuron-ethyl .
Mode of Action
It’s suggested that these compounds may compete against herbicides to bind with the herbicide target enzyme active site, rendering the herbicide ineffective . This suggests that the compound may act as a competitive inhibitor, preventing the herbicide from binding to its target and thus protecting the plant from injury.
Biochemical Pathways
ALS is an essential enzyme in the biosynthesis of branched-chain amino acids. ALS-inhibiting herbicides prevent the synthesis of isoleucine, leucine, and valine, resulting in subsequent plant death . By increasing the ALS activity, methyl thiazolidine-4-carboxylate may help to counteract the effects of these herbicides.
Pharmacokinetics
It’s known that the design of thiazolidine derivatives has been optimized to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of methyl thiazolidine-4-carboxylate is the protection of plants from herbicide injury . By increasing the ALS activity of maize inhibited by the herbicide chlorimuron-ethyl, these compounds can help to safeguard the plant’s growth and development .
Propriétés
IUPAC Name |
methyl 1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902920 | |
| Record name | NoName_3496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiazolidine-4-carboxylate | |
CAS RN |
60667-24-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbomethoxythiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 1,3-thiazolidine-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the mechanism behind the protective effect of Methyl thiazolidine-4-carboxylate (MTCA) against T-2 toxin-induced toxicity?
A1: Research suggests that MTCA, a prodrug of L-cysteine, exerts its protective effect against T-2 toxin by mitigating the toxin-induced depletion of hepatic glutathione. T-2 toxin exposure leads to a significant decrease in hepatic glutathione levels. MTCA administration helps maintain glutathione levels at or above control levels, thereby counteracting the toxin's detrimental effects. This suggests that the depletion of hepatic glutathione might play a critical role in the toxicity of T-2 toxin, and MTCA's ability to maintain glutathione levels contributes to its protective effect.
Q2: Can you describe the synthesis process of Thiazole-4-carboxylic acid from Methyl thiazolidine-4-carboxylate?
A2: The synthesis involves a two-step process:
- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized to Methyl thiazole-4-carboxylate. This reaction utilizes Manganese dioxide (MnO2) as the oxidizing agent. The study achieved an 80.8% yield under optimized conditions, which included a 1:23 molar ratio of Methyl thiazole-4-carboxylate to MnO2, an MnO2 activation temperature of 300°C, and a reaction time of 48 hours at 80°C.
- Hydrolysis: Methyl thiazole-4-carboxylate is then subjected to hydrolysis, leading to the formation of Thiazole-4-carboxylic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

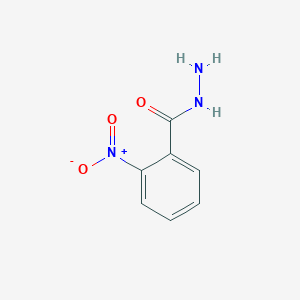

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)

